![molecular formula C13H14N2O3S B2998454 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate CAS No. 1396577-68-6](/img/structure/B2998454.png)
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate” is a chemical compound . The exact properties and applications of this specific compound are not widely documented in the available literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available resources .Scientific Research Applications
Antibacterial Activity
Research has demonstrated that derivatives of azetidinones, which include the structure of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate, exhibit significant antibacterial activity. A study by Woulfe and Miller (1985) showed that such compounds possess notable activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985). Additionally, Parikh et al. (2000) synthesized azetidinones bearing a thiazole nucleus, which were screened for antitubercular activity against Mycobacterium tuberculosis (Parikh, Oza, Bhatt, & Parikh, 2000).
Anticancer Activity
Several studies have reported the anticancer properties of azetidinone derivatives. Veinberg et al. (2003) synthesized a series of azetidinones and found an anticancer effect in vitro against a range of cancer cell cultures (Veinberg et al., 2003). Similarly, research by Lu et al. (2009) discovered 4-substituted methoxybenzoyl-aryl-thiazoles, which showed significant antiproliferative activity against melanoma and prostate cancer cells (Lu et al., 2009).
Antimicrobial and Antifungal Properties
Compounds structurally similar to this compound have demonstrated antimicrobial and antifungal properties. Patel, Mistry, and Desai (2008) synthesized azetidinone and thiazolidinone derivatives that showed significant antibacterial and antifungal activity (Patel, Mistry, & Desai, 2008). Additionally, Alborz et al. (2018) reported the synthesis of benzothiazole-substituted β-lactam hybrids, which displayed moderate antimicrobial activities and showed potential as medicine (Alborz et al., 2018).
Aldose Reductase Inhibition
Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives and evaluated them as aldehyde reductase inhibitors. These compounds have potential as novel drugs for treating diabetic complications (Ali et al., 2012).
Safety and Hazards
Future Directions
The future directions for research on “1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate” could include more detailed studies on its synthesis, properties, and potential applications. Given the pharmacological potential of similar compounds , it could be of interest in the field of medicinal chemistry.
properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8(16)18-9-6-15(7-9)13-14-12-10(17-2)4-3-5-11(12)19-13/h3-5,9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXBRMIQBWBCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(C1)C2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-3-(thiophen-2-yl)-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2998371.png)
![4-[(4-methoxyphenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2998372.png)
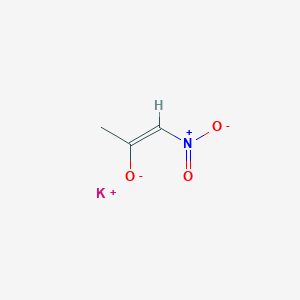
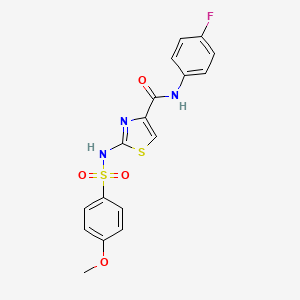
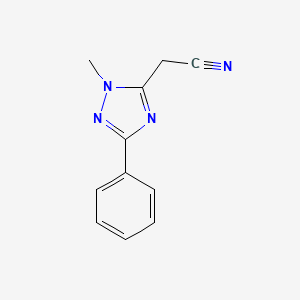
![1-Phenyl-3-[2-[2-(phenylcarbamoylamino)ethoxy]ethyl]urea](/img/structure/B2998378.png)
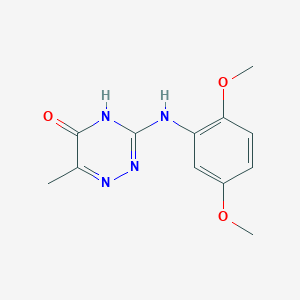
![2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2998380.png)
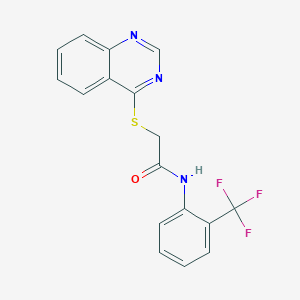

![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2998384.png)
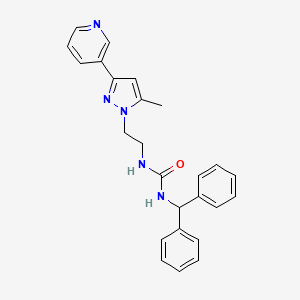
![[4-(Trifluoromethyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2998390.png)
![Ethyl 2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2998392.png)